N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide
Description
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a fluorinated benzamide moiety
Properties
IUPAC Name |
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-7-4-8-17(24)18(16)19(25)21-10-14-9-15(23)12-22(14)11-13-5-2-1-3-6-13/h1-8,14-15,23-24H,9-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTCLVFDDHXXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CNC(=O)C2=C(C=CC=C2F)O)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline derivatives through cyclization reactions.
Introduction of the Fluorinated Benzamide Moiety: The fluorinated benzamide can be introduced through a nucleophilic substitution reaction, where a fluorinated benzoyl chloride reacts with the amine group of the pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the fluorine atom could result in a variety of substituted benzamides .
Scientific Research Applications
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used to study the effects of fluorinated benzamides on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and benzyl group may facilitate binding to certain enzymes or receptors, while the fluorinated benzamide moiety could enhance the compound’s stability and bioavailability . The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(1-methylindol-3-yl)pyrrolidin-2-one: This compound shares the pyrrolidine ring and benzyl group but differs in the indole moiety.
Pyrrolidine-2,5-diones: These compounds also feature the pyrrolidine ring but have different substituents that confer distinct biological activities.
Uniqueness
N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]-2-fluoro-6-hydroxybenzamide is unique due to the combination of its fluorinated benzamide moiety and the hydroxylated pyrrolidine ring. This combination may provide enhanced biological activity and specificity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
